3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid
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Overview
Description
3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid is a complex organic compound that features multiple functional groups, including azido, tetrafluorobenzoyl, and thienoimidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid typically involves multi-step organic synthesis. Key steps may include:
- Formation of the azido group through nucleophilic substitution.
- Coupling reactions to introduce the tetrafluorobenzoyl and thienoimidazolyl groups.
- Disulfide bond formation under oxidative conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The azido group can be reduced to an amine.
Substitution: The tetrafluorobenzoyl group can participate in nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biology, it may be used as a probe to study protein interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, it could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, it might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-[4-(3-Azaspiro[5.5]undec-3-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid .
Uniqueness
The uniqueness of 3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C34H47F4N9O7S3 |
---|---|
Molecular Weight |
866.0 g/mol |
IUPAC Name |
3-[2-[[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C34H47F4N9O7S3/c35-26-25(27(36)29(38)31(28(26)37)46-47-39)33(53)43-19(32(52)42-15-17-57-56-16-12-24(50)51)8-5-7-14-41-22(48)10-2-1-6-13-40-23(49)11-4-3-9-21-30-20(18-55-21)44-34(54)45-30/h19-21,30H,1-18H2,(H,40,49)(H,41,48)(H,42,52)(H,43,53)(H,50,51)(H2,44,45,54) |
InChI Key |
XZNRURXPARSEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Origin of Product |
United States |
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